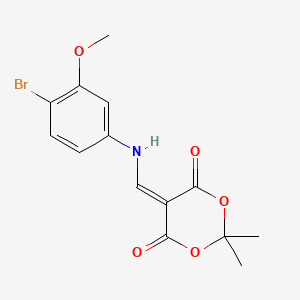
((2-(Bromomethyl)allyl)oxy)(tert-butyl)dimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((2-(Bromomethyl)allyl)oxy)(tert-butyl)dimethylsilane: is an organosilicon compound with the molecular formula C10H21BrOSi. This compound is characterized by the presence of a bromomethyl group attached to an allyl ether, which is further bonded to a tert-butyl-dimethylsilane moiety. It is commonly used in organic synthesis and material science due to its unique reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ((2-(Bromomethyl)allyl)oxy)(tert-butyl)dimethylsilane typically involves the reaction of allyl alcohol with tert-butyl-dimethylsilyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with bromomethyl bromide under controlled conditions to yield the final product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent any side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common practices to ensure high-quality production.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromomethyl group in ((2-(Bromomethyl)allyl)oxy)(tert-butyl)dimethylsilane can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols to form corresponding substituted products.
Oxidation Reactions: The allyl ether moiety can be oxidized using reagents like m-chloroperbenzoic acid to form epoxides or other oxidized derivatives.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild conditions.
Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide, and osmium tetroxide are typical oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are common reducing methods.
Major Products:
- Substituted allyl ethers
- Epoxides and other oxidized derivatives
- Reduced alcohols
Aplicaciones Científicas De Investigación
Chemistry: ((2-(Bromomethyl)allyl)oxy)(tert-butyl)dimethylsilane is widely used as a building block in organic synthesis. It serves as a precursor for the synthesis of complex molecules and polymers.
Biology: In biological research, this compound is used for the modification of biomolecules and the development of bioactive compounds.
Medicine: The compound is explored for its potential in drug discovery and development, particularly in the synthesis of novel therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, coatings, and advanced materials.
Mecanismo De Acción
The mechanism of action of ((2-(Bromomethyl)allyl)oxy)(tert-butyl)dimethylsilane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a reactive site for nucleophilic substitution, while the allyl ether and tert-butyl-dimethylsilane moieties provide stability and steric hindrance. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparación Con Compuestos Similares
- ((2-(Chloromethyl)allyl)oxy)(tert-butyl)dimethylsilane
- ((2-(Iodomethyl)allyl)oxy)(tert-butyl)dimethylsilane
- ((2-(Hydroxymethyl)allyl)oxy)(tert-butyl)dimethylsilane
Uniqueness: ((2-(Bromomethyl)allyl)oxy)(tert-butyl)dimethylsilane is unique due to the presence of the bromomethyl group, which provides higher reactivity compared to its chloro and iodo counterparts. The tert-butyl-dimethylsilane moiety offers enhanced stability and protection during chemical reactions, making it a valuable compound in various synthetic applications.
Propiedades
Fórmula molecular |
C10H21BrOSi |
|---|---|
Peso molecular |
265.26 g/mol |
Nombre IUPAC |
2-(bromomethyl)prop-2-enoxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C10H21BrOSi/c1-9(7-11)8-12-13(5,6)10(2,3)4/h1,7-8H2,2-6H3 |
Clave InChI |
DQGIBMUCCYYSLS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCC(=C)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


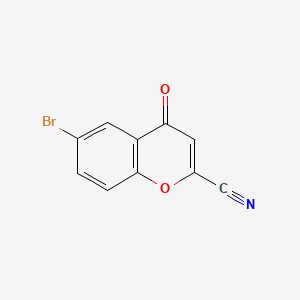
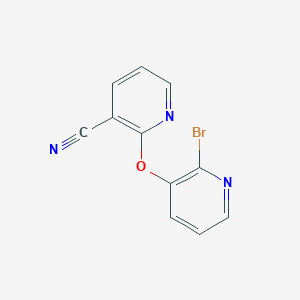

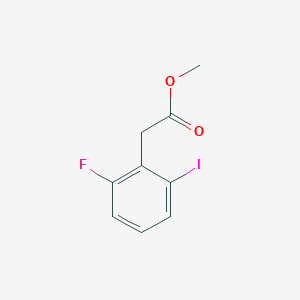
![Benzyl 2-(2-aminoethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13969317.png)
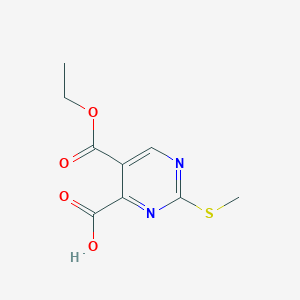
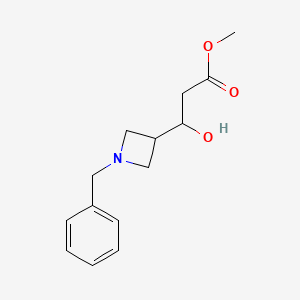
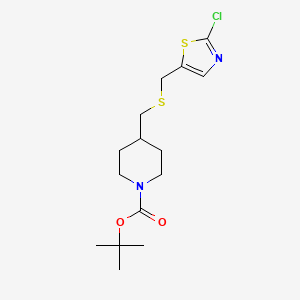
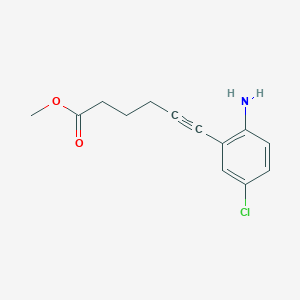
![3-[(3-Methylphenoxy)methyl]aniline](/img/structure/B13969341.png)
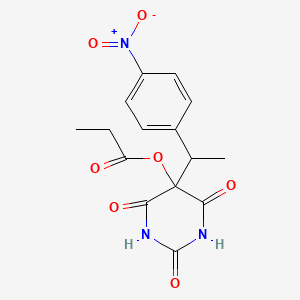

![(2S)-4-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid](/img/structure/B13969359.png)
